molecular formula C15H22O B602088 N,N-diethyl-2-phenylbutanamide CAS No. 92321-53-4

N,N-diethyl-2-phenylbutanamide

Cat. No.: B602088
CAS No.: 92321-53-4
M. Wt: 218.34
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Description

N,N-Diethyl-2-phenylbutanamide is identified in pharmaceutical research as Butamirate Impurity 1, making it a critical chemical entity for analytical and developmental purposes . Butamirate is a centrally-acting non-opioid cough suppressant used to treat dry, non-productive coughs . As a designated impurity, this compound serves as a qualified reference standard essential for analytical method development, validation, and quality control (QC) during the various synthesis and formulation stages of drug development . Its use ensures strict adherence to regulatory guidelines by enabling the accurate identification and quantification of impurities in Butamirate active pharmaceutical ingredients (APIs) and final drug products, thereby supporting the safety and efficacy profiles of the pharmaceutical product . Researchers utilize this well-characterized compound to establish traceability against pharmacopeial standards such as those from the USP or EP, which is a fundamental requirement in regulatory submissions and compliance . This focus on impurity profiling and control is paramount for advancing robust and safe pharmaceutical formulations.

Properties

IUPAC Name

N,N-diethyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMAIDOENHTYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92321-53-4
Record name N,N-diethyl-2-phenylbutanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-2-phenylbutanamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylbutanoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials, 2-phenylbutanoic acid and diethylamine, are reacted in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

  • N,N-Dimethyl-2-ethylbutyramide (CAS 31499-97-5): Molecular formula: C₈H₁₇NO. Lacks the phenyl group and features dimethyl instead of diethyl substituents on nitrogen. Reduced steric bulk and hydrophobicity compared to the target compound .
  • Safety data (NOELs) are unavailable, limiting toxicological comparison .
  • N-[2-(Diethylamino)ethyl]-2-phenylacetamide (CAS 51816-17-2): Shorter acetamide backbone with a diethylaminoethyl group. Increased basicity due to the tertiary amine, contrasting with the neutral amide in the target compound .

Aromatic Ring Modifications

  • 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide: Features a nitro group on the phenyl ring, introducing electron-withdrawing effects. Likely lower metabolic stability compared to the non-nitrated target compound .
  • Shorter acetamide chain reduces lipophilicity relative to the butanamide backbone .

Carbon Chain Length and Functional Groups

  • 2-Acetyl-3-methyl-N-phenylbutanamide (CAS 89080-91-1): Additional acetyl and methyl groups on the butanamide chain.
  • N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide (CAS 1020056-51-2): Extended carbon chain with chlorophenoxy and amino groups. Higher molecular weight (357.21 g/mol) and complexity, likely altering pharmacokinetics .

Biological Activity

N,N-Diethyl-2-phenylbutanamide, also known by its CAS number 92321-53-4, is an organic compound with significant implications in pharmacology and medicinal chemistry. This compound belongs to the class of amides and has garnered attention due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H21NO
  • Molecular Weight : 219.32 g/mol
  • Structure : The compound features a diethylamino group and a phenylbutanamide backbone, which contributes to its biological activity.

This compound exhibits various biological activities that can be attributed to its structural characteristics. The amide bond allows for interaction with biological macromolecules, while the phenyl group can engage in π-π stacking interactions. Research indicates that this compound may act on several targets, including:

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntihistaminicPotential use in treating allergic conditions due to structural similarities with known antihistamines .
AntispasmodicMay exhibit muscle relaxant properties .
Calcium AntagonismPotential utility in cardiovascular treatments by modulating calcium influx .
Glycolytic InhibitionPossible effects on metabolic pathways relevant to cancer treatment .

Case Studies and Research Findings

  • Antihistaminic Activity : A study referenced in a patent suggests that structurally similar compounds have demonstrated antihistaminic properties, indicating that this compound may also possess this activity .
  • Calcium Channel Effects : Research on related compounds shows promising results in reversing calcium channel blockades, suggesting potential applications in managing cardiac arrhythmias and other cardiovascular disorders .
  • Glycolysis Inhibition : Although direct evidence for this compound is sparse, analogs have been shown to inhibit glycolytic enzymes effectively, which may provide a therapeutic avenue for targeting metabolic dysregulation in cancer cells .

Q & A

Q. What are the recommended safety protocols and handling considerations for N,N-diethyl-2-phenylbutanamide in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid dermal or ocular exposure. Due to its potential volatility, experiments should be conducted in a fume hood with proper ventilation. Waste disposal requires segregation in labeled, airtight containers and coordination with certified hazardous waste management services to prevent environmental contamination . For structural analogs like N,N-diethyl-4-fluorobenzamide, similar protocols apply, emphasizing avoidance of inhalation and skin contact .

Q. What synthetic methodologies are effective for preparing this compound?

A multi-step approach can be adapted from related acetamide syntheses. For example, substituted phenols or benzoic acid derivatives may serve as starting materials. Reacting 2-phenylbutyric acid with thionyl chloride generates the acyl chloride intermediate, followed by nucleophilic substitution with diethylamine under inert conditions (e.g., nitrogen atmosphere). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by 1H NMR^1 \text{H NMR} (e.g., δ 1.2 ppm for diethyl CH3_3, δ 4.1 ppm for CONEt2_2) ensure product integrity. Yields can be optimized by controlling reaction temperature (0–5°C for acylation) .

Q. How can researchers validate the purity and structural identity of this compound?

Combine analytical techniques:

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>99%).
  • Spectroscopy : Compare experimental 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} data with computational predictions (e.g., DFT calculations). For example, the carbonyl carbon (C=O) typically resonates at ~170 ppm in 13C NMR^{13} \text{C NMR}.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?

Contradictions often arise from conformational isomerism or solvent effects. For example, unexpected 1H NMR^1 \text{H NMR} splitting may indicate restricted rotation around the amide bond. Solutions include:

  • Variable-temperature NMR to observe coalescence of split peaks.
  • Computational modeling (e.g., Gaussian software) to simulate spectra under different conformations.
  • Cross-validation with X-ray crystallography for solid-state structure elucidation .

Q. What experimental strategies elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?

  • Functional Group Modification : Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO2_2 or -CF3_3) to assess impact on bioactivity.
  • Enzyme Assays : Use fluorescence-based kinetic assays to measure inhibition constants (KiK_i) against target enzymes (e.g., proteases or kinases).
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes and affinity to receptor sites .

Q. What advanced spectroscopic techniques are critical for studying the solvation effects on this compound?

  • FT-IR Spectroscopy : Monitor shifts in the amide I band (1600–1700 cm1^{-1}) to assess hydrogen bonding in polar vs. nonpolar solvents.
  • Dielectric Relaxation Spectroscopy : Measure dipole relaxation times to quantify solvent-solute interactions.
  • 2D NOESY NMR : Detect spatial proximity between solvent molecules and the compound’s hydrophobic/ hydrophilic regions .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) meticulously, as minor variations can alter yields or byproduct profiles .
  • Contradiction Mitigation : Use triplicate experiments and statistical analysis (e.g., ANOVA) to distinguish experimental noise from genuine anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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